2-Bromoquinuclidin-3-one hydrobromide
Overview
Description
2-Bromoquinuclidin-3-one hydrobromide is a chemical compound with the molecular formula C7H11Br2NO It is a derivative of quinuclidinone, where a bromine atom is substituted at the second position of the quinuclidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromoquinuclidin-3-one hydrobromide can be synthesized through the bromination of quinuclidin-3-one. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of electrochemical methods for bromine generation can also be employed to minimize waste and improve safety .
Chemical Reactions Analysis
Types of Reactions
2-Bromoquinuclidin-3-one hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form quinuclidinone derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can yield quinuclidin-3-one.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of azidoquinuclidinone or thiocyanatoquinuclidinone.
Oxidation: Formation of quinuclidinone derivatives with various functional groups.
Reduction: Formation of quinuclidin-3-one.
Scientific Research Applications
2-Bromoquinuclidin-3-one hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromoquinuclidin-3-one hydrobromide involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom at the second position of the quinuclidinone ring makes it a reactive site for substitution and other reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Quinuclidin-3-one: The parent compound without the bromine substitution.
2-Chloroquinuclidin-3-one: A similar compound with a chlorine atom instead of bromine.
2-Iodoquinuclidin-3-one: A similar compound with an iodine atom instead of bromine.
Uniqueness
2-Bromoquinuclidin-3-one hydrobromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances its potential for various chemical transformations and applications in synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-bromo-1-azabicyclo[2.2.2]octan-3-one;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO.BrH/c8-7-6(10)5-1-3-9(7)4-2-5;/h5,7H,1-4H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCONMMZRZIIWOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2Br.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718252 | |
Record name | 2-Bromo-1-azabicyclo[2.2.2]octan-3-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62835-44-3 | |
Record name | 2-Bromo-1-azabicyclo[2.2.2]octan-3-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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